![molecular formula C10H12N2O2 B2764058 N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide CAS No. 2091270-18-5](/img/structure/B2764058.png)
N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide
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Overview
Description
“N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide” is a compound that contains a benzofuran ring, which is a core structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide” is represented by the InChI code1S/C10H12N2O2/c1-6(13)12-7-2-3-8-9(11)5-14-10(8)4-7/h2-4,9H,5,11H2,1H3,(H,12,13)
. This indicates that the compound has a molecular weight of 192.22 . Physical And Chemical Properties Analysis
“N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide” is a white solid with a molecular weight of 192.22 .Scientific Research Applications
- Benzofuran derivatives exhibit strong anti-tumor properties. For instance, compound 36 demonstrated significant cell growth inhibition across various cancer cell types, including leukemia, lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
- A recently discovered macrocyclic benzofuran compound shows anti-hepatitis C virus activity. It holds promise as an effective therapeutic drug for hepatitis C disease .
- While its selectivity may be limited compared to existing antiviral agents, further modifications could enhance its efficacy .
- Benzofuran derivatives have been investigated for their antimicrobial activity. Substituted benzofurans, especially those with halogens or hydroxyl groups at the 4-position, exhibit good antimicrobial effects .
- Due to their biological activities, benzofuran compounds are considered potential natural drug lead compounds. Researchers explore their diverse pharmacological applications .
- Notable benzofuran-containing drugs include amiodarone, angelicin, bergapten, nodekenetin, xanthotoxin, and usnic acid .
- Recent discoveries include novel methods for constructing benzofuran rings. For instance:
Anticancer Activity
Antiviral Potential
Antimicrobial Properties
Drug Lead Compounds
Chemical Synthesis Innovations
Safety and Hazards
The safety information for “N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide” indicates that it has the hazard statements H302, H315, H318, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .
properties
IUPAC Name |
N-(3-amino-2,3-dihydro-1-benzofuran-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6(13)12-7-2-3-8-9(11)5-14-10(8)4-7/h2-4,9H,5,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFKVKFODJKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2,3-dihydro-1-benzofuran-6-yl)acetamide |
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